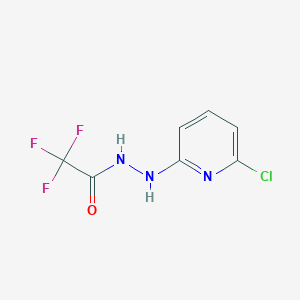

N'-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetohydrazide

説明

N'-(6-Chloropyridin-2-yl)-2,2,2-trifluoroacetohydrazide is a hydrazide derivative featuring a 6-chloropyridine moiety linked to a trifluoroacetyl group. The trifluoroacetyl group enhances metabolic stability and electron-withdrawing properties, making it a valuable intermediate in synthesizing bioactive molecules, such as the antidiabetic drug sitagliptin .

特性

IUPAC Name |

N'-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N3O/c8-4-2-1-3-5(12-4)13-14-6(15)7(9,10)11/h1-3H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAYHZDCSNKYGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)NNC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N’-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetohydrazide typically involves the reaction of 6-chloropyridine-2-carboxylic acid with trifluoroacetic anhydride and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

化学反応の分析

N’-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetohydrazide undergoes various chemical reactions, including:

Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not widely documented.

科学的研究の応用

N’-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetohydrazide has several scientific research applications:

Optoelectronics: It has been used in the development of new organic nonlinear optical materials due to its significant two-photon absorption, nonlinear refraction, and optical limiting properties.

Green Chemistry: The compound has been used in the sonochemical fabrication and characterization of pyridine-based halogenated hydrazones.

Medicinal Chemistry:

Agricultural Research: The compound is also explored for its potential use in agricultural research.

作用機序

The mechanism of action of N’-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetohydrazide involves its interaction with molecular targets and pathways. The presence of the chlorine atom and the hydrazide group are likely key features for potential interactions with other molecules. specific molecular targets and pathways involved in its mechanism of action are not widely documented.

類似化合物との比較

Key Differences :

- Heterocyclic Core : Pyridine (target compound) vs. pyrazine (CAS 850421-07-7/06-6) alters electronic properties and binding interactions.

- Substituents : Bromo (CAS 850421-07-7) increases steric bulk, while trifluoromethyl (CAS 1431555-17-7) enhances hydrophobicity.

- Hydrazide Backbone : Methylation (CAS 1431555-17-7) or benzoyl substitution (CAS 1795304-95-8) modifies solubility and target affinity.

Physical and Chemical Properties

- Solubility: Similar to Hfetz (a trifluoroacetohydrazide-derived ligand), the target compound is likely soluble in organic solvents (e.g., CHCl₃, ethanol) but insoluble in water .

- Stability: The electron-withdrawing trifluoroacetyl group enhances resistance to hydrolysis compared to non-fluorinated analogs.

生物活性

N'-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetohydrazide is a novel compound with a significant potential for various biological applications. This hydrazide derivative of pyridine has garnered attention due to its unique structural features and the biological activities associated with similar compounds. This article explores the biological activity of N'-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetohydrazide, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H5ClF3N3O

- Molecular Weight : 239.58 g/mol

- CAS Number : 78152-17-7

The compound features a pyridine ring substituted with a chlorine atom and a trifluoroacetohydrazide group, which are crucial for its reactivity and biological interactions.

Synthesis

The synthesis of N'-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetohydrazide typically involves the reaction of 6-chloropyridine-2-carboxylic acid with trifluoroacetic anhydride and hydrazine hydrate under reflux conditions. The product is purified through recrystallization methods.

The biological activity of N'-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetohydrazide is largely attributed to its ability to interact with various molecular targets in biological systems. The presence of the chlorine atom and the hydrazide moiety allows for potential hydrogen bonding and electrophilic interactions with nucleophiles in biological pathways.

Potential Molecular Targets:

- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to cell proliferation or apoptosis.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains, suggesting potential antimicrobial properties.

Case Studies

- Antimicrobial Efficacy : A study investigating the antimicrobial properties of pyridine-based hydrazides indicated that compounds similar to N'-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetohydrazide exhibited significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.

- Anticancer Activity : Another research highlighted the anticancer potential of hydrazone derivatives related to this compound. In vitro studies showed that these compounds could inhibit cell growth in various cancer cell lines by inducing apoptosis through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。